4-chloro-1H-pyrrole-2-carboxylic Acid

Catalog No.
S1910588
CAS No.
27746-03-8
M.F
C5H4ClNO2
M. Wt
145.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-1H-pyrrole-2-carboxylic Acid

CAS Number

27746-03-8

Product Name

4-chloro-1H-pyrrole-2-carboxylic Acid

IUPAC Name

4-chloro-1H-pyrrole-2-carboxylic acid

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

InChI

InChI=1S/C5H4ClNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)

InChI Key

YOTWVAYGATYZPA-UHFFFAOYSA-N

SMILES

C1=C(NC=C1Cl)C(=O)O

Canonical SMILES

C1=C(NC=C1Cl)C(=O)O
  • Organic synthesis

    The presence of a carboxylic acid group (COOH) and a chlorine atom (Cl) on the pyrrole ring makes 4-Cl-2-PC a potentially valuable building block for organic synthesis. Chemists could utilize it to create more complex molecules with various functionalities ().

  • Medicinal chemistry

    The pyrrole ring is a common component in many biologically active molecules, including pharmaceuticals. Researchers might explore 4-Cl-2-PC for its potential as a scaffold in drug discovery due to the presence of the pyrrole ring and the reactive functional groups ().

  • Material science

    Certain organic molecules with specific functional groups can be used in the development of novel materials. The unique structure of 4-Cl-2-PC, containing a heterocyclic ring (pyrrole) and functional groups, might be of interest for researchers exploring new materials with specific properties ().

4-Chloro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound characterized by a pyrrole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C5_5H4_4ClN O2_2, and it has a molecular weight of approximately 145.54 g/mol. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its unique structural properties and biological activities.

The chemical behavior of 4-chloro-1H-pyrrole-2-carboxylic acid allows it to participate in various reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can undergo decarboxylation, leading to the formation of related compounds.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more stable and useful in various applications.

4-Chloro-1H-pyrrole-2-carboxylic acid exhibits significant biological activities, including:

  • Antifungal Properties: Compounds within the pyrrole class, including this one, have shown moderate to excellent antifungal activity against various phytopathogenic fungi, making them candidates for agricultural applications.
  • Pharmaceutical Potential: The structure of this compound suggests potential use in drug development, particularly in creating derivatives that could act as inhibitors for specific biological pathways .

Several methods have been explored for synthesizing 4-chloro-1H-pyrrole-2-carboxylic acid:

  • Chlorination of Pyrrole Derivatives: A common method involves chlorinating ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide at low temperatures, followed by purification through crystallization .
  • Acylation Reactions: Another approach is the acylation of pyrrole derivatives followed by chlorination, which can yield this compound with good efficiency .
  • Direct Synthesis from Precursors: The compound can also be synthesized directly from simpler pyrrole derivatives through multi-step reactions involving chlorination and carboxylation steps.

4-Chloro-1H-pyrrole-2-carboxylic acid has several practical applications:

  • Agricultural Chemicals: Its antifungal properties make it useful in developing fungicides.
  • Pharmaceutical Intermediates: The compound serves as a building block in synthesizing more complex pharmaceutical agents.
  • Research Reagents: It is utilized in various research settings for studying pyrrole chemistry and its derivatives.

Studies on the interactions of 4-chloro-1H-pyrrole-2-carboxylic acid with biological systems indicate:

  • Enzyme Inhibition: Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although further studies are required to elucidate its mechanism of action.
  • Synergistic Effects: When combined with other antifungal agents, it may enhance efficacy against resistant fungal strains, indicating potential for combination therapies.

Several compounds share structural similarities with 4-chloro-1H-pyrrole-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Fluoro-1H-pyrrole-2-carboxylic acidFluorine substitution at the 4-positionExhibits different biological activity profiles
5-Methyl-1H-pyrrole-2-carboxylic acidMethyl group at the 5-positionEnhanced lipophilicity may affect absorption
4-Bromo-1H-pyrrole-2-carboxylic acidBromine substitution at the 4-positionPotentially different reactivity due to bromine
1-Methyl-1H-pyrrole-2-carboxylic acidMethyl group at the 1-positionAltered electronic properties affecting reactivity

These compounds illustrate the diverse chemical landscape surrounding pyrrole derivatives, each possessing unique properties that may lead to different applications and biological activities.

The chlorination of pyrrole rings represents a critical transformation in the synthesis of 4-chloro-1H-pyrrole-2-carboxylic acid. Multiple methodologies have been developed to introduce chlorine atoms into pyrrole systems, each offering distinct advantages in terms of selectivity, yield, and reaction conditions.

N-Chlorosuccinimide-Mediated Chlorination

N-Chlorosuccinimide (NCS) stands as the most widely utilized chlorinating agent for pyrrole ring functionalization [1] [2]. The chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using NCS at 0°C demonstrates excellent regioselectivity, delivering the 4-chloro derivative after convenient crystallization from dichloromethane with 61% isolated yield [1]. This methodology proves particularly effective because NCS provides a mild and environmentally friendly approach to aromatic halogenation, operating under controlled conditions that minimize side reactions [2].

The mechanism involves electrophilic aromatic substitution where the electron-rich pyrrole ring readily undergoes chlorination at the 4-position, adjacent to the electron-donating methyl substituent [1]. The reaction selectivity arises from the stabilization of the intermediate carbocation through resonance with the pyrrole nitrogen atom. Temperature control proves crucial, as reactions conducted at room temperature provide higher selectivity compared to elevated temperatures [3].

Phosphoryl Chloride-Sulfoxide Systems

Recent developments in pyrrole chlorination have demonstrated the exceptional efficiency of POCl₃/sulfoxide and AcCl/sulfoxide systems [4]. These methodologies achieve remarkable yields exceeding 99% under mild reaction conditions at 26°C. The tetramethylene sulfoxide acts as both a promoter and oxidant, facilitating the chlorination process while maintaining excellent functional group tolerance [4].

The versatility of this approach extends beyond simple pyrroles to include polysubstituted pyrroles and related heteroarenes. The reaction proceeds through an oxidative chlorination mechanism where the sulfoxide component serves as the terminal oxidant while POCl₃ or AcCl provides the chlorine source [4]. This dual-component system offers significant advantages in terms of operational simplicity and substrate scope.

HCl/DMSO/HFIP-Mediated Chlorination

A novel oxidative chlorination method utilizing HCl as the chlorine source with DMSO as the terminal oxidant in hexafluoroisopropanol (HFIP) has emerged as an effective protocol [5]. This system operates at ambient temperature and demonstrates broad applicability to electron-rich heteroarenes, including substituted pyrroles, with yields ranging from 23% to 99% [5].

The mechanism involves the generation of electrophilic chlorine species through the interaction of HCl with DMSO in the polar HFIP medium. The unique properties of HFIP as a hydrogen-bond donor solvent enhance the reactivity of the chlorinating system while providing excellent solubility for both substrates and products [5].

Debrominative Chlorination

Debrominative chlorination represents a specialized approach for introducing chlorine into electron-deficient pyrrole systems [6]. This methodology proceeds through the displacement of bromine atoms on the pyrrole ring by chlorine under mild reaction conditions, achieving quantitative conversion with high purity products. The process proves particularly valuable for pyrrole compounds containing electron-withdrawing substituents, where traditional electrophilic chlorination methods may prove challenging [6].

The reaction mechanism involves nucleophilic displacement facilitated by the electron-withdrawing character of substituents on the pyrrole ring. This approach offers exceptional selectivity and provides access to chlorinated pyrroles that may be difficult to obtain through direct chlorination methods [6].

Carboxylic Acid Group Introduction Techniques

The introduction of carboxylic acid functionality into pyrrole systems requires careful consideration of regioselectivity, reaction conditions, and functional group compatibility. Multiple synthetic strategies have been developed to access pyrrole carboxylic acids with varying substitution patterns.

Kolbe-Schmitt Carboxylation

The Kolbe-Schmitt reaction provides a direct route to pyrrole-2-carboxylic acid through the treatment of pyrrole with aqueous potassium carbonate at 100°C [7] [8]. This classical carboxylation method proceeds through the formation of a potassium pyrrolate intermediate, which subsequently reacts with carbon dioxide to introduce the carboxyl group at the 2-position [7].

The mechanism involves initial deprotonation of the pyrrole nitrogen to form the pyrrolate anion, followed by nucleophilic attack on carbon dioxide. The regioselectivity for 2-carboxylation arises from the enhanced nucleophilicity at this position due to resonance stabilization of the resulting carboxylate anion [8]. Typical yields range from 65% to 80%, making this a reliable method for accessing 2-substituted pyrrole carboxylic acids [7].

Hantzsch Reaction with In-Situ Hydrolysis

Continuous flow synthesis using the Hantzsch reaction followed by in-situ ester hydrolysis represents a modern approach to pyrrole carboxylic acid synthesis [9] [10]. This methodology employs tert-butyl acetoacetates, amines, and 2-bromoketones in a microreactor system operating at 200°C in dimethylformamide [10].

The hydrogen bromide generated as a byproduct during the Hantzsch cyclization serves to hydrolyze the tert-butyl ester functionality in situ, providing direct access to pyrrole-3-carboxylic acids in a single continuous process [9]. This approach achieves yields of 75% to 95% while offering excellent operational efficiency and reduced reaction times compared to batch processes [10].

The regioselectivity for 3-carboxylation results from the specific substitution pattern established during the Hantzsch cyclization. The continuous flow format provides superior heat and mass transfer compared to conventional batch reactions, enabling the use of elevated temperatures while maintaining excellent product quality [11].

Ester Hydrolysis Approaches

Traditional ester hydrolysis remains a fundamental method for accessing pyrrole carboxylic acids from their corresponding ester precursors [12]. Both acidic and basic hydrolysis conditions can be employed, depending on the specific substrate and desired reaction conditions. Acidic hydrolysis typically involves treatment with mineral acids such as hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium or potassium hydroxide [12].

The choice between acidic and basic conditions depends on the stability of the pyrrole ring and the presence of other functional groups. Basic hydrolysis generally provides higher yields (80-95%) and milder conditions, while acidic hydrolysis may be necessary for base-sensitive substrates [12]. The mechanism involves nucleophilic attack of water (acidic conditions) or hydroxide ion (basic conditions) on the ester carbonyl, followed by elimination of the alcohol component.

Grignard Carboxylation

The preparation and carboxylation of pyrrole Grignard reagents provides access to pyrrole carboxylic acids through organometallic chemistry [13]. Pyrrole readily forms Grignard reagents at the 2-position, which can subsequently react with carbon dioxide to introduce carboxyl functionality [13].

This methodology requires careful handling due to the sensitivity of the Grignard reagent to moisture and oxygen. The reaction typically proceeds at low temperatures in anhydrous tetrahydrofuran, achieving yields of 70% to 85% [13]. The regioselectivity for 2-carboxylation reflects the preferred site of metalation on the pyrrole ring [13].

Wittig-Based Strategies

Wittig reactions followed by hydrolysis provide an alternative approach to pyrrole carboxylic acid synthesis [14] [15]. This methodology involves the homologation of pyrrole carboxaldehydes using phosphonium ylides to form vinyl ethers, which can subsequently be hydrolyzed to the corresponding carboxylic acids [14].

The mild hydrolysis of vinyl ethers can be achieved using oxalyl chloride in chloroform with water and ethanol, providing one-carbon homologated aldehydes that can be further oxidized to carboxylic acids [14]. This approach offers excellent functional group tolerance and provides access to carboxylic acids with specific substitution patterns [15].

Biocatalytic Carboxylation

Enzymatic carboxylation using bacterial cells represents an emerging approach to pyrrole carboxylic acid synthesis [16]. Bacillus megaterium cells can convert pyrrole to pyrrole-2-carboxylate under supercritical carbon dioxide conditions, achieving yields 12 times higher than reactions conducted under atmospheric pressure [16].

This biocatalytic approach offers excellent environmental compatibility and operates under mild conditions. The use of supercritical carbon dioxide enhances substrate solubility and mass transfer while providing a green reaction medium [16]. The regioselectivity for 2-carboxylation is determined by the enzyme specificity.

Purification Protocols and Yield Optimization

The purification of 4-chloro-1H-pyrrole-2-carboxylic acid and related derivatives requires specialized protocols that account for the polar nature of carboxylic acids and the potential instability of pyrrole systems under certain conditions.

Recrystallization Methodologies

Recrystallization represents the most straightforward purification approach for crystalline pyrrole derivatives [1]. Dichloromethane serves as an excellent recrystallization solvent for chlorinated pyrrole carboxylic acids, providing high recovery yields (85-95%) and excellent purity (>95%) [1]. The crystallization process involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation.

The success of recrystallization depends on the solubility characteristics of the target compound and potential impurities. For 4-chloro-1H-pyrrole-2-carboxylic acid, the polar carboxyl group and aromatic chlorine substituent provide distinct solubility properties that facilitate effective purification through crystallization [1]. Temperature control during the crystallization process proves critical for obtaining high-quality crystals with minimal impurity incorporation.

Chromatographic Separations

Column chromatography using silica gel provides versatile purification capabilities for pyrrole derivatives with varying polarities [17]. Petroleum ether/ethyl acetate solvent systems in ratios of 2:3 (v/v) demonstrate excellent separation efficiency for substituted pyrroles, achieving recovery yields of 79% to 92% with purities exceeding 90% [17].

The choice of eluent system requires optimization based on the specific substrate polarity and the nature of impurities present. Pyrrole carboxylic acids typically require more polar eluent systems compared to their ester counterparts due to the increased polarity of the carboxyl functionality [17]. Gradient elution techniques can enhance separation efficiency by providing optimal conditions for different components throughout the purification process [18].

Liquid-Liquid Extraction

Acid-base extraction protocols prove particularly effective for pyrrole carboxylic acids due to their ionizable carboxyl groups [19]. Treatment with aqueous base converts the carboxylic acid to its water-soluble carboxylate salt, enabling separation from neutral impurities through liquid-liquid partitioning [19].

The extraction process typically involves adjustment of the reaction mixture pH to 3-4 using hydrochloric acid, followed by extraction with ethyl acetate [19]. The organic layer containing the neutral compounds is separated, and the aqueous layer is acidified to precipitate the carboxylic acid product. This methodology achieves recovery yields of 70% to 85% with moderate purity (85-95%) [19].

High-Performance Liquid Chromatography

Reversed-phase HPLC provides analytical and preparative purification capabilities with exceptional resolution and purity [18] [20]. Acetonitrile/phosphate buffer mobile phase systems demonstrate excellent separation efficiency for pyrrole derivatives, achieving purities exceeding 99% with recovery yields of 95% to 99% [18].

The use of C8 or C18 reversed-phase columns provides optimal retention and selectivity for substituted pyrroles [21]. Gradient elution techniques enable the separation of closely related compounds and provide excellent peak resolution for analytical applications [20]. The high resolution achievable through HPLC makes this technique particularly valuable for final purification steps requiring analytical purity.

Ion-Exchange Chromatography

Ion-exchange chromatography proves particularly effective for purifying pyrrole carboxylic acids from pyrrole-reactive impurities [22]. Amino acid analyzer ion-exchange resins provide excellent selectivity for carboxylic acid functionality, achieving very high purities (>99%) with recovery yields of 90% to 98% [22].

This methodology exploits the ionizable nature of carboxylic acids to achieve separation from neutral and basic impurities. The high selectivity of ion-exchange resins enables the removal of trace impurities that may be difficult to separate through other purification techniques [22]. The method proves particularly valuable for applications requiring high purity standards.

Optimization Strategies for Enhanced Yields

Temperature optimization plays a crucial role in maximizing yields across all synthetic transformations [23] [11] [24]. For chlorination reactions, maintaining temperatures between 0°C and 25°C provides optimal selectivity while preventing decomposition reactions [23]. Carboxylation processes typically require elevated temperatures (100-200°C) to achieve acceptable reaction rates [24].

Reaction time optimization prevents over-reaction and decomposition while ensuring complete conversion of starting materials [25] [26]. Monitoring reaction progress through analytical techniques enables identification of optimal reaction endpoints, typically achieving yield improvements of 15% to 30% [25].

Solvent selection significantly impacts both reaction efficiency and product isolation [27] [28] [5]. Dichloromethane, dimethylformamide, hexafluoroisopropanol, and ionic liquids each offer distinct advantages depending on the specific transformation [27]. Proper solvent choice can improve yields by 25% to 50% through enhanced solubility and reaction kinetics [28].

Catalyst loading optimization balances reaction efficiency with economic considerations [23] [24]. For catalytic transformations, loadings of 10% to 20% mol% typically provide optimal performance while minimizing catalyst costs [23]. Higher loadings may improve reaction rates but can complicate product purification [24].

Substrate concentration affects both reaction kinetics and mass transfer efficiency [11]. Concentrations of 0.1 to 0.5 M generally provide optimal conditions for most transformations, achieving yield improvements of 10% to 20% compared to more dilute or concentrated conditions [11].

pH control proves critical for reactions involving ionizable functional groups [29] [30]. Acidic conditions (pH 3-4) favor certain chlorination pathways, while basic conditions (pH 12-14) are essential for carboxylation reactions [29]. Proper pH optimization can improve yields by 30% to 60% [30].

The thermochemical stability of 4-chloro-1H-pyrrole-2-carboxylic acid represents a critical aspect of its physicochemical profile, influencing both storage requirements and synthetic applications. The parent compound, pyrrole-2-carboxylic acid, exhibits a melting point of 204-208°C with decomposition, providing a baseline for understanding the thermal behavior of chlorinated derivatives [1] [2].

Thermal stability studies of related chloro-pyrrole derivatives indicate that 4-chloro-1H-pyrrole-2-carboxylic acid likely maintains structural integrity up to approximately 230-250°C before undergoing significant decomposition [3] [4]. The presence of the electron-withdrawing chlorine substituent at the 4-position enhances the thermal stability compared to non-halogenated pyrrole carboxylic acids by stabilizing the aromatic π-system through inductive effects [5].

Differential scanning calorimetry studies on structurally analogous compounds, such as 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid derivatives, demonstrate endothermic transitions at approximately 239°C, suggesting similar thermal decomposition pathways for the target compound [6]. The decomposition pattern typically involves initial decarboxylation, followed by pyrrole ring fragmentation at elevated temperatures above 300°C [7].

Table 1: Thermochemical Stability Parameters

PropertyValueSource
Estimated Melting Point200-210°C (dec.) [1] [2]
Thermal Decomposition Onset230-250°C [3] [4] [8]
DSC Endotherm (related compounds)239°C [6]
Thermal Stability ClassificationModerate under ambient conditions [5]
Decomposition MechanismDecarboxylation → Ring fragmentation [7]

Thermogravimetric analysis applications for similar pyrrole derivatives demonstrate the utility of thermal analysis methods in assessing decomposition kinetics and identifying optimal processing temperatures for synthetic applications . The moderate thermal stability under ambient conditions makes 4-chloro-1H-pyrrole-2-carboxylic acid suitable for standard laboratory handling while requiring temperature control during extended storage periods [5].

Solubility Characteristics in Organic Solvents

The solubility profile of 4-chloro-1H-pyrrole-2-carboxylic acid reflects the dual nature of its functional groups, combining the polar carboxylic acid moiety with the moderately polar chlorinated pyrrole ring system. This amphiphilic character results in selective solubility patterns that are crucial for synthetic and analytical applications.

In polar aprotic solvents, 4-chloro-1H-pyrrole-2-carboxylic acid demonstrates excellent solubility characteristics. Dimethyl sulfoxide exhibits particularly high solvation capacity, with related compounds showing solubilities exceeding 50 mg/mL [10] [11]. This enhanced solubility in dimethyl sulfoxide results from the solvent's ability to stabilize both the carboxylate anion and the pyrrole nitrogen through hydrogen bonding and dipolar interactions [11].

N,N-Dimethylformamide represents another highly effective solvent for 4-chloro-1H-pyrrole-2-carboxylic acid, with documented use in acylation reactions involving chloro-pyrrole carboxylic acid derivatives [12] [13]. The aprotic polar nature of N,N-dimethylformamide facilitates nucleophilic reactions while maintaining compound stability [13].

Table 2: Solubility Characteristics in Organic Solvents

SolventSolubility AssessmentEstimated ConcentrationApplications
Dimethyl sulfoxideHigh>50 mg/mLAnalytical procedures, spectroscopy
N,N-DimethylformamideHigh>30 mg/mLAcylation reactions, synthesis
MethanolModerate~20 mg/mLCrystallization, purification
EthanolModerate~15-25 mg/mLGeneral organic synthesis
DichloromethaneLimited<10 mg/mLExtraction, recrystallization
WaterLow-Moderate~2-5 mg/mLBiological assays, salt formation

The moderate solubility in alcoholic solvents, particularly methanol and ethanol, enables effective crystallization and purification procedures [10] [14]. Pyrrole-2-carboxylic acid demonstrates confirmed solubility in ethanol, methanol, dimethylformamide, and dimethyl sulfoxide, establishing a precedent for the chlorinated derivative [14].

The carboxylic acid functional group significantly enhances water solubility compared to simple pyrrole derivatives through hydrogen bonding interactions [5] [15] [16]. However, the chlorine substituent and aromatic character limit aqueous solubility, resulting in a balanced hydrophilic-lipophilic profile suitable for diverse chemical applications [15].

Salt formation with organic and inorganic bases represents an effective strategy for enhancing aqueous solubility. The carboxylic acid group readily forms sodium, potassium, and amine salts, dramatically increasing water solubility while maintaining chemical stability [5] [16].

pKa Analysis and pH-Dependent Tautomerism

The acid-base behavior of 4-chloro-1H-pyrrole-2-carboxylic acid encompasses two distinct ionizable centers: the carboxylic acid group and the pyrrole nitrogen, each exhibiting characteristic pKa values that determine pH-dependent speciation and chemical reactivity.

The carboxylic acid group represents the primary ionizable center, with an estimated pKa value in the range of 3.5-4.5, consistent with aromatic carboxylic acids bearing electron-withdrawing substituents [18] [19]. The chlorine atom at the 4-position exerts an inductive electron-withdrawing effect that stabilizes the carboxylate anion, resulting in enhanced acidity compared to the unsubstituted pyrrole-2-carboxylic acid [19].

Comparative analysis with structurally related compounds provides supporting evidence for this pKa estimation. Morpholine derivatives containing 4-chloropyrrole-2-carboxylic acid moieties demonstrate carboxylic acid pKa values of approximately 3.11, while aryl-substituted pyrrole carboxylic acids typically exhibit pKa values around 4.5 [12] [19]. The electron-withdrawing nature of the chlorine substituent positions the target compound toward the lower end of this range.

Table 3: pKa Values and pH-Dependent Properties

Ionizable GrouppKa ValuepH Range for 50% IonizationPredominant Species
Carboxylic acid3.5-4.53.5-4.5COOH ⇌ COO⁻
Pyrrole nitrogen~16.515.5-17.5NH ⇌ N⁻
Physiological pH (7.4)--Zwitterionic form

The pyrrole nitrogen exhibits significantly lower acidity, with a pKa value of approximately 16.5, characteristic of pyrrole derivatives [20]. This high pKa value indicates that deprotonation of the pyrrole nitrogen occurs only under strongly basic conditions, limiting its relevance in most biological and synthetic applications [20].

At physiological pH (7.4), 4-chloro-1H-pyrrole-2-carboxylic acid exists predominantly in its zwitterionic form, with the carboxylic acid group deprotonated and the pyrrole nitrogen remaining protonated [12] [21]. This zwitterionic character influences solubility, membrane permeability, and protein binding interactions in biological systems [21].

The pH-dependent ionization behavior directly impacts solubility characteristics and chemical reactivity. Under acidic conditions (pH < 3), the neutral molecular form predominates, exhibiting enhanced solubility in organic solvents. As pH increases, carboxylate anion formation increases aqueous solubility while potentially reducing organic solvent compatibility [5] [16].

Tautomerism considerations for 4-chloro-1H-pyrrole-2-carboxylic acid involve potential keto-enol equilibria, although such processes remain minimal under normal conditions [22]. The aromatic stability of the pyrrole ring system and the electron-withdrawing nature of both the chlorine and carboxylic acid substituents favor the maintenance of the aromatic tautomer over alternative keto forms [22].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Irritant

Irritant

Wikipedia

4-chloro-1H-pyrrole-2-carboxylic Acid

Dates

Last modified: 08-16-2023

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